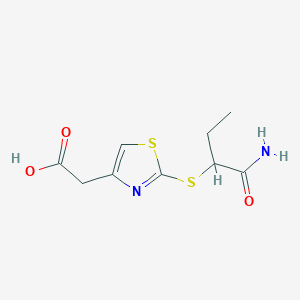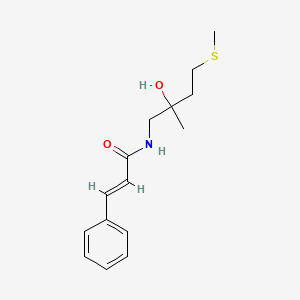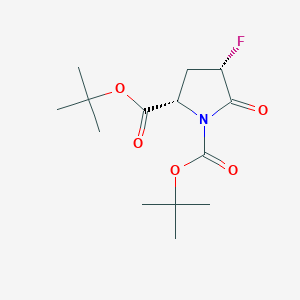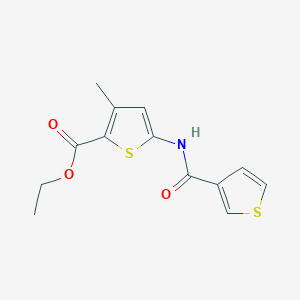![molecular formula C13H12FN3O5S B2382466 3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2224545-25-7](/img/structure/B2382466.png)
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is commonly referred to as MAFP, which is an abbreviation for its chemical name. MAFP is a potent inhibitor of various enzymes, including serine hydrolases, proteases, and lipases.
Wirkmechanismus
MAFP works by irreversibly binding to the active site of the enzyme, causing a loss of enzymatic activity. The sulfonyl fluoride group of MAFP reacts with the nucleophilic serine residue in the active site of the enzyme, forming a covalent bond. This covalent bond is irreversible, leading to the permanent inhibition of the enzyme.
Biochemical and Physiological Effects:
MAFP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which are lipid-based neurotransmitters that play a role in pain sensation, mood, and appetite. MAFP has also been shown to inhibit the breakdown of triglycerides, leading to an increase in circulating triglyceride levels. Additionally, MAFP has been shown to inhibit the activity of various proteases, leading to a decrease in protein degradation.
Vorteile Und Einschränkungen Für Laborexperimente
MAFP has several advantages when used in lab experiments. It is a potent inhibitor of various enzymes, making it an excellent tool for investigating the role of these enzymes in various biological processes. MAFP is also relatively easy to synthesize, making it readily available for use in lab experiments. However, MAFP has some limitations. It is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited. Additionally, MAFP can react with other nucleophilic residues in proteins, leading to nonspecific inhibition.
Zukünftige Richtungen
There are several future directions for the use of MAFP in scientific research. One area of research is the investigation of the role of endocannabinoids in various diseases, such as chronic pain and inflammation. MAFP can be used to inhibit FAAH, leading to an increase in endocannabinoid levels and potentially reducing pain and inflammation. Another area of research is the investigation of the role of lipases in the development of obesity and metabolic disorders. MAFP can be used to inhibit lipase activity, potentially reducing the breakdown of triglycerides and preventing the development of these disorders.
Conclusion:
In conclusion, MAFP is a potent inhibitor of various enzymes that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. MAFP has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of MAFP in scientific research, including investigating the role of endocannabinoids in disease and the role of lipases in metabolic disorders.
Synthesemethoden
The synthesis of MAFP involves several steps, including the reaction of 3-amino-benzenesulfonyl fluoride with 2-(3-methyl-2,4-dioxo-pyrimidin-1-yl)-acetic acid. The reaction is catalyzed by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure MAFP. The synthesis of MAFP is relatively simple and can be completed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MAFP has been used extensively in scientific research as an inhibitor of various enzymes. It has been shown to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that plays a crucial role in the metabolism of endocannabinoids. MAFP has also been used as an inhibitor of proteases, such as trypsin and chymotrypsin, and lipases, such as pancreatic lipase. MAFP has been used in various studies to investigate the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
3-[[2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O5S/c1-16-12(19)5-6-17(13(16)20)8-11(18)15-9-3-2-4-10(7-9)23(14,21)22/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSGPWJYFCUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)




![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
